

A Technical Guide to the Thermal Stability and Decomposition of Disperse Red 50

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Compound of Interest

Compound Name: Disperse red 50

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This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of C.I. **Disperse Red 50** (CAS No. 40880-51-1), a monoazo dye. Understanding the thermal properties of this and similar compounds is critical for its application in high-temperature dyeing processes, as well as for ensuring the stability and safety of materials where it may be incorporated. Due to the limited publicly available data on the thermal decomposition of **Disperse Red 50**, this guide also includes data for the structurally similar monoazo dye, C.I. Disperse Red 1, for comparative purposes. The experimental protocols provided are based on established methods for the thermal analysis of disperse dyes.

Data Presentation: Thermal Properties

The thermal behavior of disperse dyes is crucial for their application, particularly in dyeing synthetic fibers like polyester, which requires high temperatures. Key thermal parameters include the melting point (T_m) and the decomposition temperature. Insufficient thermal stability can lead to issues such as color changes and reduced fastness.

Parameter	C.I. Disperse Red 50	C.I. Disperse Red 1 (Analogue)	Analytical Technique
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂	C ₁₆ H ₁₈ N ₄ O ₃	-
Melting Point (T _m)	136-137 °C[1]	160-162 °C[2]	Differential Scanning Calorimetry (DSC)
Onset Decomposition Temperature (T _{onset})	Data not available	Representative data: 280 - 320 °C	Thermogravimetric Analysis (TGA)
Peak Decomposition Temperature (T _{peak})	Data not available	Representative data: 350 - 400 °C	Thermogravimetric Analysis (TGA)

Note: Decomposition data is representative of disperse dyes and not specific to Disperse Red 1 due to a lack of publicly available information.

Experimental Protocols

Detailed methodologies for key thermal analysis techniques are outlined below. These protocols are based on established practices for the analysis of organic dyes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

- Accurately weigh 5-10 mg of the dye sample into a ceramic or platinum TGA pan.
- Place the pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

- Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
- Record the mass loss of the sample as a function of temperature.
- Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting (T_m) and glass transition (T_g) by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

- Accurately weigh 2-5 mg of the dye sample into an aluminum DSC pan and seal it hermetically. An empty sealed pan is used as a reference.
- Place the sample and reference pans in the DSC cell.
- Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.
- Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).
- Perform a second heating cycle under the same conditions as the first.
- Analyze the DSC thermogram from the second heating cycle to determine the melting temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the dye.

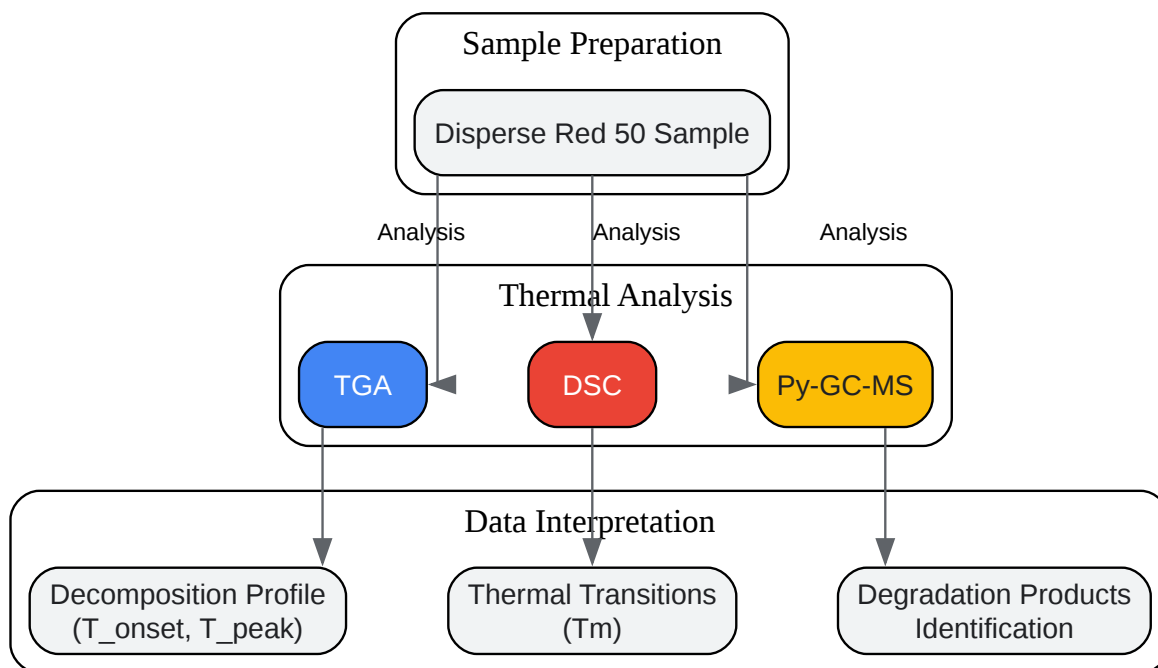
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

Procedure:

- Place a small amount (approximately 0.1-0.5 mg) of the dye sample into a pyrolysis tube.
- Insert the tube into the pyrolyzer, which is interfaced with the GC injector.
- Rapidly heat the sample to a pyrolysis temperature (e.g., 600 °C).
- The resulting degradation products are swept into the GC column by a carrier gas (e.g., helium).
- Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).
- Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library.

Visualizations

Experimental Workflow for Thermal Analysis

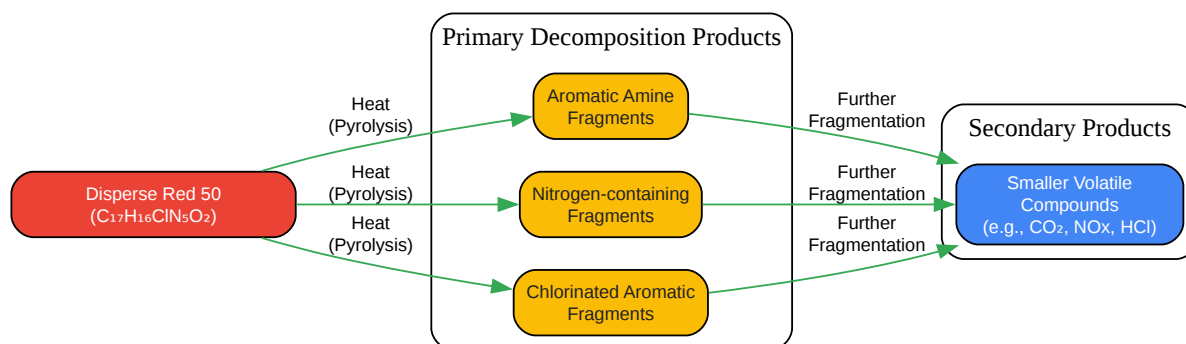


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Caption: Workflow for the thermal analysis of **Disperse Red 50**.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of monoazo dyes like **Disperse Red 50** is a complex process. Under inert pyrolysis conditions, the degradation is expected to initiate at the weakest bonds. The azo bond ($-N=N-$) is a known point of initial cleavage, leading to the formation of various smaller aromatic fragments.



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Caption: Hypothetical thermal decomposition pathway of **Disperse Red 50**.

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References

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